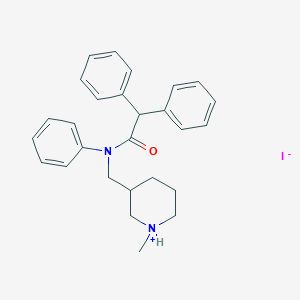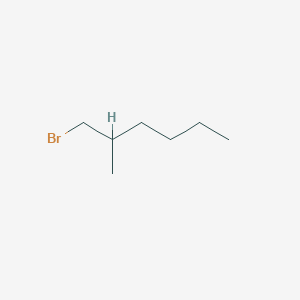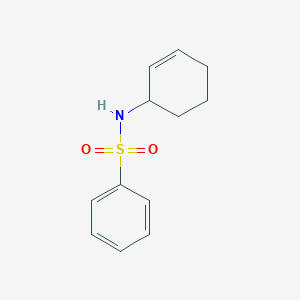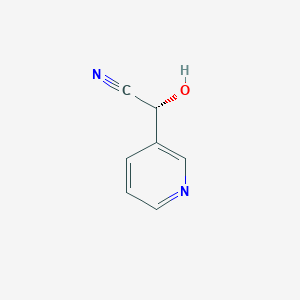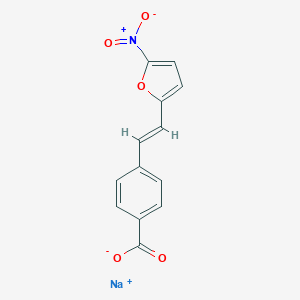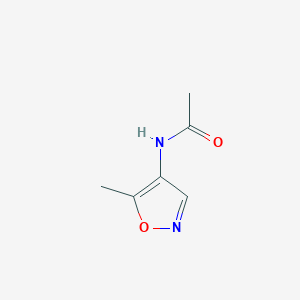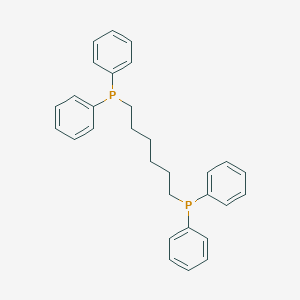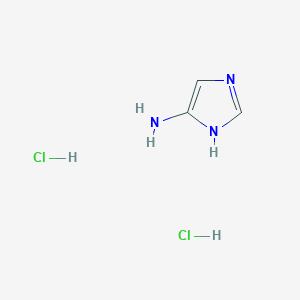
5-Fluorotrimetoquinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TMQ, 5-Fluoro: est un dérivé de la 2,2,4-triméthyl-1,2-dihydroquinoléine, un composé connu pour ses applications pharmacologiques et industrielles importantes. L'ajout d'un atome de fluor à la structure du TMQ améliore ses propriétés chimiques, ce qui en fait un composé précieux dans divers domaines, notamment la pharmacie et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du TMQ, 5-Fluoro implique généralement la condensation de l'aniline avec l'acétone en présence d'un catalyseur. Le processus peut être optimisé en utilisant de l'acide tungstophosphorique modifié par un métal supporté sur γ-Al2O3. Les conditions de réaction comprennent l'utilisation de Zn2+, Sn2+ ou Cu2+ comme catalyseurs, Zn0.5 TPA/Al2O3 présentant le rendement le plus élevé .
Méthodes de production industrielle : La production industrielle du TMQ, 5-Fluoro peut être réalisée par synthèse en flux continu, qui offre un meilleur contrôle des impuretés et une efficacité de processus plus élevée. Cette méthode implique la nitration du 3-fluorobenzotrifluorure en utilisant un mélange acide comme agent nitrant .
Analyse Des Réactions Chimiques
Types de réactions : TMQ, 5-Fluoro subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent convertir le TMQ, 5-Fluoro en ses dérivés aminés correspondants.
Substitution : L'atome de fluor dans le TMQ, 5-Fluoro peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium sur charbon ou l'iodure de cuivre(I).
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine, des dérivés aminés et des quinoléines substituées.
Applications de la recherche scientifique
Chimie : Le TMQ, 5-Fluoro est utilisé comme précurseur dans la synthèse de molécules organiques complexes.
Biologie : En recherche biologique, le TMQ, 5-Fluoro est utilisé pour étudier les effets de la substitution du fluor sur l'activité biologique. Il sert de composé modèle pour comprendre les interactions entre les molécules fluorées et les systèmes biologiques .
Médecine : Le TMQ, 5-Fluoro a montré un potentiel comme agent anticancéreux. Ses dérivés sont étudiés pour leur capacité à inhiber la croissance tumorale et à améliorer l'efficacité des agents chimiothérapeutiques existants .
Industrie : Dans le secteur industriel, le TMQ, 5-Fluoro est utilisé comme antioxydant dans les technologies du caoutchouc et comme conservateur pour les aliments pour animaux et les huiles végétales .
Mécanisme d'action
Le mécanisme d'action du TMQ, 5-Fluoro implique l'inhibition d'enzymes clés et l'incorporation de nucléotides fluorés dans l'ADN et l'ARN. Cela conduit à la perturbation de la synthèse et de la fonction des acides nucléiques, entraînant finalement la mort cellulaire. Le composé cible des enzymes telles que la thymidylate synthase et la topoisomérase I de l'ADN, qui sont essentielles à la réplication et à la réparation de l'ADN .
Applications De Recherche Scientifique
Chemistry: TMQ, 5-Fluoro is used as a precursor in the synthesis of complex organic molecules.
Biology: In biological research, TMQ, 5-Fluoro is used to study the effects of fluorine substitution on biological activity. It serves as a model compound for understanding the interactions between fluorinated molecules and biological systems .
Medicine: TMQ, 5-Fluoro has shown potential as an anticancer agent. Its derivatives are being investigated for their ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents .
Industry: In the industrial sector, TMQ, 5-Fluoro is used as an antioxidant in rubber technologies and as a preservative for animal nutriments and vegetable oils .
Mécanisme D'action
The mechanism of action of TMQ, 5-Fluoro involves the inhibition of key enzymes and the incorporation of fluorinated nucleotides into DNA and RNA. This leads to the disruption of nucleic acid synthesis and function, ultimately resulting in cell death. The compound targets enzymes such as thymidylate synthase and DNA topoisomerase 1, which are crucial for DNA replication and repair .
Comparaison Avec Des Composés Similaires
Composés similaires :
5-Fluorouracile : Un médicament anticancéreux largement utilisé qui inhibe la thymidylate synthase et s'incorpore dans l'ARN et l'ADN.
6-Fluoro-2,2,4-triméthyl-1,2-dihydroquinoléine : Un composé similaire avec un atome de fluor à une position différente, conduisant à des activités biologiques différentes.
Unicité : Le TMQ, 5-Fluoro est unique en raison de sa substitution au fluor spécifique, qui améliore sa stabilité et son activité biologique. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
104716-88-3 |
|---|---|
Formule moléculaire |
C19H22FNO5 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
5-fluoro-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C19H22FNO5/c1-24-15-7-10(8-16(25-2)19(15)26-3)6-13-12-9-14(22)18(23)17(20)11(12)4-5-21-13/h7-9,13,21-23H,4-6H2,1-3H3 |
Clé InChI |
FFQYJAQAGWYVQS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O |
Synonymes |
5-fluorotretoquinol 5-fluorotrimetoquinol 5-fluorotrimetoquinol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
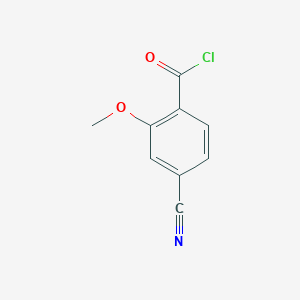
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)
